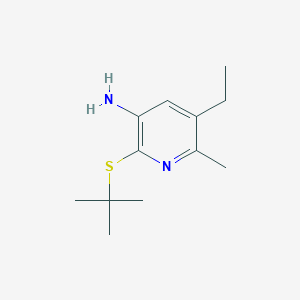
2-tert-butylsulfanyl-5-ethyl-6-methylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butylsulfanyl-5-ethyl-6-methylpyridin-3-amine: is an organic compound with a complex structure that includes an amino group, a tert-butylthio group, an ethyl group, and a methyl group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butylsulfanyl-5-ethyl-6-methylpyridin-3-amine typically involves multi-step organic reactions. One common method includes the introduction of the tert-butylthio group through a nucleophilic substitution reaction, followed by the addition of the amino group via an amination reaction. The ethyl and methyl groups are usually introduced through alkylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The exact methods can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tert-butylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-tert-butylsulfanyl-5-ethyl-6-methylpyridin-3-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It may serve as a model compound in drug design and development.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its biological activity and target specific diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 2-tert-butylsulfanyl-5-ethyl-6-methylpyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino group allows for hydrogen bonding interactions, while the tert-butylthio group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-3-tert-butylthio-5-ethyl-6-methylpyridine
- 3-Amino-2-tert-butylthio-4-ethyl-6-methylpyridine
- 3-Amino-2-tert-butylthio-5-methyl-6-ethylpyridine
Comparison: Compared to similar compounds, 2-tert-butylsulfanyl-5-ethyl-6-methylpyridin-3-amine is unique due to the specific positioning of its functional groups. This unique arrangement can lead to different chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H20N2S |
|---|---|
Molekulargewicht |
224.37 g/mol |
IUPAC-Name |
2-tert-butylsulfanyl-5-ethyl-6-methylpyridin-3-amine |
InChI |
InChI=1S/C12H20N2S/c1-6-9-7-10(13)11(14-8(9)2)15-12(3,4)5/h7H,6,13H2,1-5H3 |
InChI-Schlüssel |
DDVMAJGHUZYZMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(N=C1C)SC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


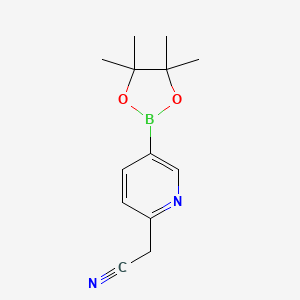
![1-[3-(3-Piperidyl)propyl]piperidine](/img/structure/B8608114.png)
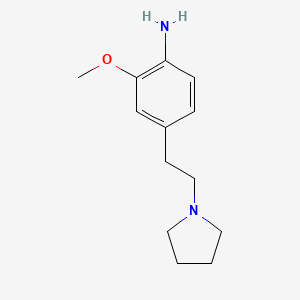
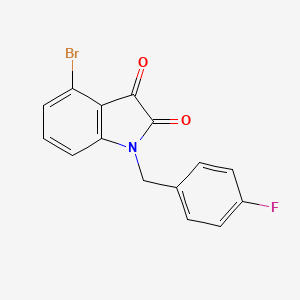
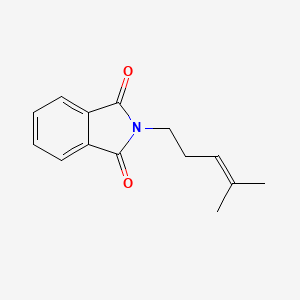
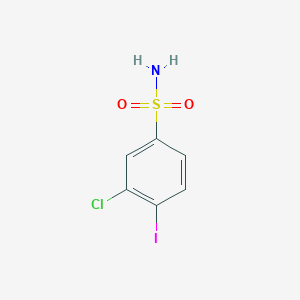
![1-[(3,4-dichlorophenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol](/img/structure/B8608153.png)
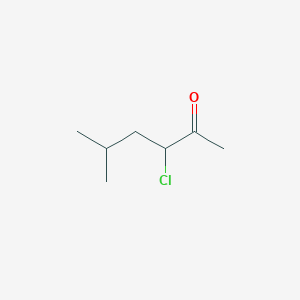
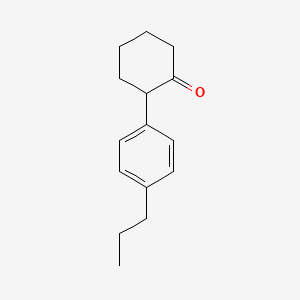
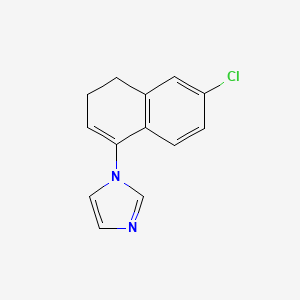
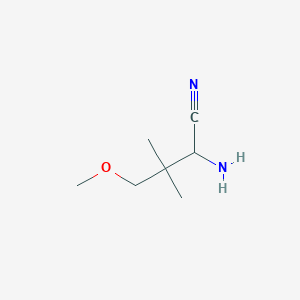
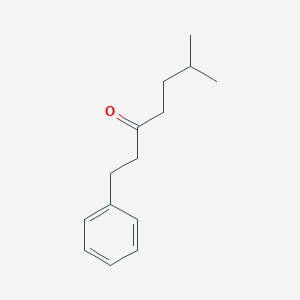
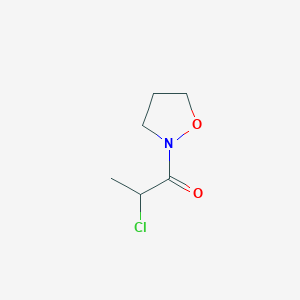
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B8608203.png)
